molecular formula C11H10ClN3 B12951491 4-chloro-N2-phenylpyridine-2,3-diamine

4-chloro-N2-phenylpyridine-2,3-diamine

Cat. No.: B12951491
M. Wt: 219.67 g/mol
InChI Key: YTAJXJALRUCLHS-UHFFFAOYSA-N
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Description

4-chloro-N2-phenylpyridine-2,3-diamine is an organic compound with the molecular formula C11H10ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring and a phenyl group attached to the nitrogen atom at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N2-phenylpyridine-2,3-diamine typically involves the reaction of 4-chloropyridine-2,3-diamine with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N2-phenylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-chloro-N2-phenylpyridine-2,3-diamine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-chloro-N2-phenylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N2-methylpyridine-2,3-diamine
  • 4-chloro-N2-ethylpyridine-2,3-diamine
  • 4-chloro-N2-propylpyridine-2,3-diamine

Uniqueness

4-chloro-N2-phenylpyridine-2,3-diamine is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl analogs. The phenyl group enhances the compound’s ability to participate in π-π interactions, making it more effective in certain biological and chemical applications.

Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

4-chloro-2-N-phenylpyridine-2,3-diamine

InChI

InChI=1S/C11H10ClN3/c12-9-6-7-14-11(10(9)13)15-8-4-2-1-3-5-8/h1-7H,13H2,(H,14,15)

InChI Key

YTAJXJALRUCLHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CC(=C2N)Cl

Origin of Product

United States

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